2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .
Scientific Research Applications
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting GABA receptors and p38 mitogen-activated protein kinase.
Biological Research: The compound is used in studies related to its antibacterial and antifungal properties.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission . Additionally, its role as a p38 mitogen-activated protein kinase inhibitor involves the inhibition of this kinase, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Imidazo[4,5-b]pyridines: These are structural analogs that can be synthesized from imidazo[1,5-a]pyrimidines through specific rearrangement reactions.
Uniqueness
2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its potential as a pharmacologically active compound .
Properties
CAS No. |
88875-13-2 |
---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)17-13-10(2)16-14(18(9)13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
SMAMDMMDRNSRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.